7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone: is a complex organic compound known for its unique structural and chemical properties It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two N,N-bis(2,4,6-trimethylphenyl) groups attached to the perylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,4,6-trimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for its application in commercial products.
Chemical Reactions Analysis
Types of Reactions
7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted perylene derivatives, which can exhibit different electronic and optical properties depending on the nature and position of the substituents.
Scientific Research Applications
7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including organic semiconductors and dyes.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic and optical properties of the compound, making it suitable for applications in optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its unique combination of stability, strong fluorescence, and electronic properties. Unlike other similar compounds, it offers a balance of chemical robustness and functional versatility, making it highly valuable in both research and industrial applications.
Properties
Molecular Formula |
C42H30N2O4 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C42H30N2O4/c1-19-15-21(3)37(22(4)16-19)43-39(45)29-11-7-25-27-9-13-31-36-32(42(48)44(41(31)47)38-23(5)17-20(2)18-24(38)6)14-10-28(34(27)36)26-8-12-30(40(43)46)35(29)33(25)26/h7-18H,1-6H3 |
InChI Key |
XJCJXSPIEIOVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=C(C=C9C)C)C)C2=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.